molecular formula C12H11N3 B15165144 2-[(E)-(2-Methylphenyl)diazenyl]pyridine CAS No. 200729-78-8

2-[(E)-(2-Methylphenyl)diazenyl]pyridine

Cat. No.: B15165144
CAS No.: 200729-78-8
M. Wt: 197.24 g/mol
InChI Key: ICDPWVJSGNSOMY-UHFFFAOYSA-N
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Description

2-[(E)-(2-Methylphenyl)diazenyl]pyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals . This compound, in particular, features a pyridine ring substituted with an azo group linked to a 2-methylphenyl group, making it a heterocyclic azo dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Methylphenyl)diazenyl]pyridine typically involves the diazotization of 2-methyl aniline followed by coupling with pyridine. The reaction conditions generally include the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which is then reacted with pyridine under basic conditions .

Industrial Production Methods

Industrial production of azo compounds like this compound often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Methylphenyl)diazenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-(2-Methylphenyl)diazenyl]pyridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized as a dye in textile and printing industries.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Methylphenyl)diazenyl]pyridine involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form active metabolites that interact with cellular targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Methylphenyl)diazenyl]pyridine
  • 2-[(E)-(2-Chlorophenyl)diazenyl]pyridine
  • 2-[(E)-(2-Nitrophenyl)diazenyl]pyridine

Uniqueness

2-[(E)-(2-Methylphenyl)diazenyl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar azo compounds .

Properties

CAS No.

200729-78-8

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

(2-methylphenyl)-pyridin-2-yldiazene

InChI

InChI=1S/C12H11N3/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13-12/h2-9H,1H3

InChI Key

ICDPWVJSGNSOMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=CC=N2

Origin of Product

United States

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